molecular formula C54H94N4O25 B8025130 Bis-Mal-PEG19

Bis-Mal-PEG19

Cat. No.: B8025130
M. Wt: 1199.3 g/mol
InChI Key: UUUPFATWPQAQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Mal-PEG19 is a polyethylene glycol (PEG) linker containing two maleimide groups. The maleimide groups react with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Mal-PEG19 is synthesized by reacting polyethylene glycol with maleimide groups. The reaction typically involves the activation of the PEG chain with maleimide groups under controlled conditions to ensure the formation of stable thioether linkages. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at ambient temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The product is typically stored at -20°C to maintain its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Bis-Mal-PEG19 primarily undergoes substitution reactions, where the maleimide groups react with thiol groups to form stable thioether linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DCM, under mild conditions to preserve the integrity of the biomolecules involved .

Major Products Formed

The major products formed from the reactions of this compound are thioether-linked conjugates. These conjugates are stable and retain the functional properties of the original biomolecules, making them useful in various applications .

Scientific Research Applications

Bis-Mal-PEG19 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis-Mal-PEG19 involves the formation of covalent bonds between the maleimide groups and thiol groups on biomolecules. This reaction forms stable thioether linkages, which are resistant to hydrolysis and other degradation processes. The PEG spacer enhances the solubility and stability of the resulting conjugates, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis-Mal-PEG3
  • Bis-Mal-PEG6
  • Bis-Mal-PEG11

Comparison

Bis-Mal-PEG19 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers like Bis-Mal-PEG3, Bis-Mal-PEG6, and Bis-Mal-PEG11. This makes this compound particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPFATWPQAQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94N4O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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